胺 CAS No. 138785-57-6](/img/structure/B2698876.png)

[(1S)-1-环己基乙基](甲基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S)-1-cyclohexylethylamine , also known as (S)-(-)-1-phenylethylamine , is an organic compound with the chemical formula C8H11N . It is a primary amine, derived from ammonia by replacing one hydrogen atom with a methyl group. The compound exists as a colorless liquid and has a strong odor reminiscent of rotten fish . It serves as a building block for synthesizing various other commercially available compounds.

Synthesis Analysis

Several methods can be employed to synthesize amines. For (S)-(-)-1-phenylethylamine , one common approach is the Gabriel synthesis . In this method, potassium phthalimide is alkylated, followed by hydrolysis of the resulting N-alkyl phthalimide . The overall process yields the desired amine .

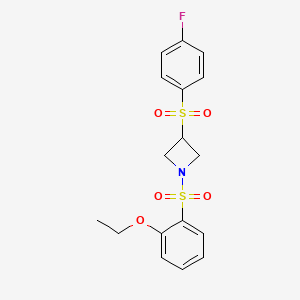

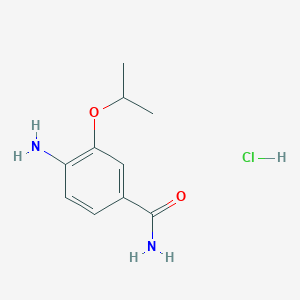

Molecular Structure Analysis

The molecular formula of (S)-(-)-1-phenylethylamine is C8H11N . It consists of a phenyl group (C6H5) attached to the amino group (NH2) via a single carbon atom . The structure is shown below:

H \ C / \ H - C - N \ / C / H Chemical Reactions Analysis

- Acylation of Amines : Primary and secondary amines react with acid chlorides or acid anhydrides to form amides .

- Reductive Amination : Aldehydes or ketones can be converted to amines by reacting with ammonia or an amine in the presence of a nickel catalyst .

Physical And Chemical Properties Analysis

科学研究应用

Asymmetric Reductive Amination

- Application : (1S)-1-cyclohexylethylamine serves as an effective N-source in direct asymmetric reductive amination (DARA). Under mild conditions, it can be used to synthesize corresponding tertiary chiral amines. This method is concise and scalable, making it valuable for drug synthesis .

Silicone Surfactant Synthesis

- Application : (1S)-1-cyclohexylethylamine can be employed in the synthesis of small-molecular silicone surfactants. These surfactants outperform polymeric counterparts in surface activity, emulsification, wetting, and foaming .

Nitroarene Synthesis

- Application : (1S)-1-cyclohexylethylamine can be utilized for the efficient synthesis of nitroarenes. This method is of interest due to its practicality and effectiveness .

安全和危害

作用机制

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that amines can undergo various chemical reactions, such as the hofmann elimination . In this process, a quaternary ammonium salt, which can be formed from an amine, undergoes elimination to form an alkene, a tertiary amine, and a leaving group .

Biochemical Pathways

For instance, they can be synthesized from glycolytic and citric acid cycle intermediates . They also play a role in methylation, a universal biochemical process that adds methyl groups to various molecular targets .

Pharmacokinetics

In general, amines can be absorbed and distributed in the body, metabolized (often through processes like methylation), and eventually excreted .

Result of Action

Amines, in general, can have various effects at the molecular and cellular level, depending on their specific targets and interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1S)-1-cyclohexylethylamine. Factors such as pH can affect the basicity of amines, which in turn can influence their reactivity and interactions with other molecules . Other factors, such as temperature, can also influence reactions involving amines, such as the Hofmann elimination .

属性

IUPAC Name |

(1S)-1-cyclohexyl-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJRHWDZXQWZRU-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S)-1-cyclohexylethyl](methyl)amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2698794.png)

![N-[2-(1H-Benzimidazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2698797.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2698801.png)

![6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2698803.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B2698808.png)

amino]-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2698812.png)

![3-[(2-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2698813.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2698814.png)